3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
Quinazolinones are a class of heterocyclic compounds that have attracted considerable interest due to their wide range of biological activities. The compound "3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone" is a derivative of the quinazolinone family, which is known for its potential pharmacological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method involves the one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid and followed by oxidative dehydrogenation mediated by phenyliodine diacetate (PIDA) . This method highlights the synthesis of quinazolinones with an N-alkoxy substituent, which could potentially include the ethoxy group mentioned in the compound of interest.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone moiety, which can be further modified at various positions to yield a wide array of derivatives with different substituents. The structure of these compounds is often confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including reactions with halogenoketones and halogenoaldehydes to produce ketones, aldehydes, Schiff bases, and thiadiazine derivatives . They can also react with nucleophilic reagents containing primary amino groups to yield substituted quinazolinones . Additionally, reactions with selected chloroformates can lead to N- and S-alkylated derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by the substituents attached to the quinazolinone core. For instance, the introduction of an ethoxy group can affect the compound's solubility, reactivity, and potential biological activity. The solvent used during synthesis can also play a significant role in determining the reaction pathway and the properties of the synthesized products . The hypolipidemic activities of certain quinazolinone derivatives have been linked to their ability to lower triglyceride and total cholesterol levels, with specific substitutions at the 3-position enhancing this activity .
Scientific Research Applications
Synthesis and Pharmacological Activities
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives have been extensively studied for their pharmacological properties. They are known for their analgesic activities and are being researched for their potential in treating various conditions. Osarodion (2023) synthesized a compound structurally similar to 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and found it to exhibit significant analgesic activity, suggesting a potential role in pain management (Osarodion, 2023).
Synthesis and Structural Studies
The versatility of 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone in synthesis is well-documented. Nawrocka (2009) synthesized a series of N- and S-alkylated derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, demonstrating the compound's adaptability in chemical synthesis (Nawrocka, 2009).
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial properties of quinazolinone derivatives are notable. Compounds synthesized from similar structures have shown significant activity against a variety of bacterial strains, suggesting a potential application in developing new antibacterial agents. Osarodion Peter Osarumwense (2022) synthesized compounds related to 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and screened them against various microorganisms, finding that they exhibited significant antibacterial activity (Osarodion Peter Osarumwense, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)17-16(18)21/h3-10H,2H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWRJNAVRGYCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356752 |
Source
|
Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
1035-51-4 |
Source
|
Record name | 3-(4-Ethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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